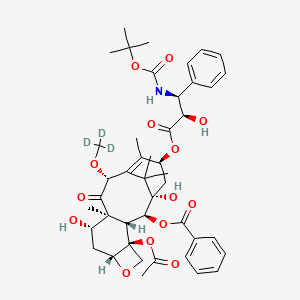
Ac-rC Phosphoramidite
Übersicht
Beschreibung
Ac-rC Phosphoramidite is a highly specialized chemical reagent, meticulously crafted for the intricacies of solid-phase synthesis of modified RNA molecules . It has a unique capability for integrating 5-methylcytosine into RNA strands, making it a valuable tool for researchers investigating the complex dynamics of RNA stability and epigenetic regulation .
Synthesis Analysis
The synthesis of phosphoramidites, including Ac-rC Phosphoramidite, involves the development of an on-demand flow synthesis from their corresponding alcohols . This process is accomplished with short reaction times, near-quantitative yields, and without the need for purification before being submitted directly to automated oligonucleotide synthesis . Sterically hindered as well as redox unstable phosphoramidites can be synthesized using this methodology .
Molecular Structure Analysis
The molecular formula of Ac-rC Phosphoramidite is C47H64N5O9PSi . The InChI Key is QKWKXYVKGFKODW-ZYRNLWDWSA-N . The molecular weight is 902.1 g/mol .
Chemical Reactions Analysis
The activation of the phosphoramidite by the salt of saccharin and N-methylimidazole involves nucleophilic catalysis and the formation of a reactive saccharin adduct bonded through its carbonyl oxygen to phosphorus .
Wissenschaftliche Forschungsanwendungen
Oligonucleotide Synthesis
Ac-rC Phosphoramidite is a building block used in the chemical synthesis of oligonucleotides . Automated oligo synthesizers complete sequential chemical reactions using phosphoramidites to produce the nucleotide chains of synthetic oligos .
Therapeutic Development
Thermo Scientific RNA phosphoramidites, including Ac-rC Phosphoramidite, are built to meet the varying needs of oligonucleotide manufacturers for the development of therapeutic applications . They undergo additional quality control release testing, ensuring that impurities and residual solvents are controlled to the stringent levels required by customers for their oligo therapeutics .
Diagnostic Development
Ac-rC Phosphoramidite is also used in the development of diagnostic applications .
Research Applications
Phosphoramidites, including Ac-rC Phosphoramidite, are essential for various research applications . They offer a broad range of nucleic acid chemistry options, including custom manufacturing and analytical services .
Epigenetic Regulation
Ac-rC Phosphoramidite has a unique capability for integrating 5-methylcytosine into RNA strands . This makes it a valuable tool for researchers investigating the complex dynamics of RNA stability and epigenetic regulation .
RNA Stability Studies
The integration of 5-methylcytosine into RNA strands by Ac-rC Phosphoramidite can affect the stability of the RNA . This property is exploited in studies investigating RNA stability .
Wirkmechanismus
Target of Action
Ac-rC Phosphoramidite, also known as N-[1-[(2S,3S,4S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide, is primarily used in the synthesis of oligonucleotides . The primary targets of this compound are the nucleic acid sequences that are being synthesized .
Mode of Action
The compound acts as a building block in the synthesis of oligonucleotides . It is incorporated into the growing oligonucleotide chain during the synthesis process . The phosphoramidite group of the compound reacts with the terminal 5’-OH of the oligonucleotide, which is a key step in the synthesis of oligonucleotides .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of oligonucleotide synthesis . It is involved in the formation of phosphodiester bonds that link individual nucleotides together to form the oligonucleotide chain . The compound’s unique structure allows it to be incorporated into the oligonucleotide chain, thereby influencing the sequence and structure of the final product .
Pharmacokinetics
Instead, its stability, reactivity, and efficiency in the context of oligonucleotide synthesis are of primary importance .
Result of Action
The result of the action of Ac-rC Phosphoramidite is the successful synthesis of oligonucleotides with the desired sequence . These oligonucleotides can be used for a variety of purposes, including research, diagnostic, and therapeutic applications .
Action Environment
The action of Ac-rC Phosphoramidite is influenced by several environmental factors. These include the conditions under which the oligonucleotide synthesis is carried out, such as temperature, pH, and the presence of other reagents . Proper storage and handling of the compound are also crucial to maintain its stability and ensure its effective performance in oligonucleotide synthesis .
Safety and Hazards
The safety data sheet for Ac-rC Phosphoramidite advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Zukünftige Richtungen
The future direction for the use of phosphoramidites, including Ac-rC Phosphoramidite, is their direct integration into DNA synthesizers, thereby omitting manual synthesis and storage of phosphoramidites . This would greatly improve the efficiency and speed of oligonucleotide synthesis, which is fundamental for numerous medical and biotechnological applications .
Eigenschaften
IUPAC Name |
N-[1-[(2S,3S,4S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42-,43-,44-,62?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWKXYVKGFKODW-ZYRNLWDWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@@H](O[C@@H]([C@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H64N5O9PSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743122 | |
| Record name | 4-Acetamido-1-(5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2-O-[tert-butyl(dimethyl)silyl]-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-beta-L-ribofuranosyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
902.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,4S,5S)-5-(4-Acetamido-2-oxopyrimidin-1(2H)-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite | |
CAS RN |
121058-88-6 | |
| Record name | 4-Acetamido-1-(5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2-O-[tert-butyl(dimethyl)silyl]-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-beta-L-ribofuranosyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B1142188.png)



